1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-23-17-6-7-27-11-15(17)16(22-23)9-21-19(26)12-8-18(25)24(10-12)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALSFQMKBWNPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor and anti-inflammatory effects, and summarizes relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a fluorophenyl group, a tetrahydropyrano moiety linked to a pyrazole , and a pyrrolidine carboxamide structure which collectively contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- In vitro studies demonstrated that derivatives of pyrazole exhibit IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines such as HCT116 and A549 .
- The compound was evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating that it may inhibit tumor growth through multiple mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT116 | 0.39 | Aurora-A kinase inhibition |
| 2 | A549 | 26 | Induction of apoptosis |
| 3 | MCF-7 | 0.46 | Cell cycle arrest at SubG1/G1 phase |
Anti-inflammatory Effects
Research has also indicated that pyrazole compounds possess anti-inflammatory properties. The compound's structure allows it to interact with various inflammatory pathways:
- Studies have reported that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- The anti-inflammatory activity is often assessed through the measurement of cytokine levels in treated cells compared to controls.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the interaction of this compound with target proteins involved in cancer progression and inflammation:
- The carbonyl oxygen atom in the compound is capable of forming hydrogen bonds with amino acids in the active sites of target proteins, enhancing its binding affinity .
- Density functional theory (DFT) analysis has provided insights into the electronic properties and stability of the compound .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Anticancer Activity : A derivative similar to the compound was tested against multiple cancer cell lines and showed significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 cells .
- Inflammation Model : In a murine model of inflammation, a related pyrazole derivative reduced paw edema significantly compared to untreated controls, indicating potential therapeutic effects in inflammatory diseases .
Comparison with Similar Compounds
Substituent Effects on Solubility
Metabolic Stability
Target Selectivity
- Thiadiazole-containing analogs () may target enzymes requiring electron-deficient binding sites, whereas pyrano-pyrazole systems (main compound) could favor hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
